7-Methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 7-methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a diketone reacts with an amine.
Construction of the chromeno[2,3-c]pyrrole core: This involves a cyclization reaction, often facilitated by a Lewis acid catalyst.
Introduction of the nitrophenyl group: This step typically involves a nitration reaction using nitric acid and sulfuric acid.
Methylation of the pyridine ring: This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
7-methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using hydrogenation over a palladium catalyst or using reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, depending on the conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It could be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.
Mechanism of Action
The mechanism of action of 7-methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in redox reactions, while the pyrrole and chromeno[2,3-c]pyrrole cores might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives, which share the core structure but differ in their substituents. These compounds can be compared based on their chemical reactivity, biological activity, and physical properties. For example:
7-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the nitro group, which may result in different reactivity and biological activity.
7-methyl-2-(6-methylpyridin-2-yl)-1-(4-chlorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Contains a chloro group instead of a nitro group, which could affect its electronic properties and reactivity.
These comparisons highlight the unique features of 7-methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione, particularly its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C24H17N3O5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
7-methyl-2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17N3O5/c1-13-6-11-18-17(12-13)22(28)20-21(15-7-9-16(10-8-15)27(30)31)26(24(29)23(20)32-18)19-5-3-4-14(2)25-19/h3-12,21H,1-2H3 |
InChI Key |
YBFZSMZNOIEYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.